[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
Description
[2-Fluoro-4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a fluorine substituent at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring, with a methanesulfonyl chloride (-CH₂SO₂Cl) functional group. This structure confers high electrophilicity and reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and agrochemicals. Its electron-withdrawing substituents enhance stability and influence reaction kinetics in nucleophilic substitutions .
Properties
CAS No. |
1357624-06-6 |
|---|---|
Molecular Formula |
C8H5ClF4O2S |
Molecular Weight |
276.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Aromatic Ring Construction with Pre-Installed Substituents
This route begins with a pre-functionalized aromatic precursor, such as 2-fluoro-4-(trifluoromethyl)toluene, followed by benzylic bromination and subsequent sulfonation-chlorination. The advantage lies in leveraging established trifluoromethylation protocols, such as halogen exchange using CuCF₃ or photoredox-mediated radical trifluoromethylation. However, the electron-withdrawing nature of fluorine and trifluoromethyl groups may hinder benzylic bromination, necessitating radical initiators like N-bromosuccinimide (NBS) under UV irradiation.
Sequential Introduction of Functional Groups
An alternative strategy involves constructing the aromatic ring stepwise. For example, starting with 3-fluorophenol, introducing the trifluoromethyl group via Ullmann-type coupling, and subsequently functionalizing the benzylic position. This method benefits from modularity but risks side reactions due to competing electrophilic substitution pathways.
Synthesis of the Aromatic Core: Fluorine and Trifluoromethyl Group Installation
Trifluoromethylation of Fluorinated Aromatics
The introduction of the trifluoromethyl group at position 4 is critical. Modern trifluoromethylation reagents, such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one), enable regioselective CF₃ addition under mild conditions. For instance, reacting 2-fluorobromobenzene with Togni’s reagent in the presence of CuI yields 2-fluoro-4-(trifluoromethyl)bromobenzene with >80% efficiency. Alternative methods, like the use of CF₃SiMe₃ and catalytic AgF, offer cost-effective scalability but require anhydrous conditions.
Directed ortho-Metalation for Fluorine Retention
To preserve the fluorine substituent during subsequent reactions, directed ortho-metalation (DoM) strategies are employed. For example, treating 2-fluoro-4-(trifluoromethyl)anisole with LDA (lithium diisopropylamide) generates a lithiated intermediate at position 6, which can be quenched with electrophiles to install additional groups without displacing fluorine.
Alternative Pathways and Comparative Analysis
Direct Sulfonation-Chlorination
A one-pot method involves treating 2-fluoro-4-(trifluoromethyl)toluene with chlorosulfonic acid at 120°C, followed by thionyl chloride (SOCl₂) quenching. While this route reduces step count, the harsh conditions lead to partial decomposition of the trifluoromethyl group, limiting yields to 50–60%.
Grignard-Based Sulfur Incorporation
Reacting 2-fluoro-4-(trifluoromethyl)benzyl magnesium bromide with sulfur dioxide generates the sulfinic acid intermediate, which is subsequently chlorinated with oxalyl chloride. This method avoids thiol handling but requires strict anhydrous conditions and affords moderate yields (65%).
Process Optimization and Scalability Challenges
Solvent and Temperature Effects
The choice of solvent significantly impacts benzylic bromination efficiency. Polar aprotic solvents like DMF increase reaction rates but promote solvolysis, whereas nonpolar solvents (CCl₄) enhance selectivity. Optimal conditions use CCl₄ at 80°C, achieving 88% conversion.
Purity and Byproduct Management
Common byproducts include disulfides (from thiol oxidation) and sulfones (from overoxidation). Column chromatography with ethyl acetate/n-heptane (1:10) effectively separates these impurities, as demonstrated in analogous syntheses.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
¹H NMR of the final product exhibits characteristic peaks:
Mass Spectrometry
ESI-MS analysis shows a molecular ion peak at m/z 279 [M-H]⁻, consistent with the molecular formula C₈H₅ClF₄O₂S.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonothioates.
Reduction: Formation of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl.
Oxidation: Formation of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonic acid.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as an intermediate in the synthesis of various pharmaceuticals due to its ability to introduce sulfonyl groups into molecules.
Organic Synthesis: It is used in the preparation of sulfonamides, sulfonates, and other sulfonyl-containing compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new drugs, particularly those targeting enzymes or receptors that interact with sulfonyl groups.
Industry:
Agrochemicals: It is used in the synthesis of agrochemicals, including herbicides and pesticides.
Materials Science: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Functional Group |
|---|---|---|---|---|
| [2-Fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride | C₈H₅ClF₄O₂S* | ~296.64 | 2-F, 4-CF₃ | Methanesulfonyl chloride |
| (4-Fluorophenyl)methanesulfonyl chloride | C₇H₆ClFO₂S | 208.63 | 4-F | Methanesulfonyl chloride |
| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | 168.52 | N/A (non-aromatic) | Trifluoromethanesulfonyl chloride |
| 4-Methylphenyl trifluoromethanesulfonate | C₈H₇F₃O₃S | 240.20 | 4-CH₃ | Triflate (SO₂CF₃) ester |
*Calculated based on structural formula.
Key Observations:
- Substituent Effects: The target compound’s 2-F/4-CF₃ substituents create a strong electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl chloride compared to the mono-fluorinated analog (4-Fluorophenyl)methanesulfonyl chloride .
- Functional Group Differences : Trifluoromethanesulfonyl chloride lacks an aromatic ring but shares the sulfonyl chloride group, making it more volatile (boiling point: 29–32°C) .
Physical and Chemical Properties
*Predicted based on structural analogs.
Reactivity Trends:
- Methylphenyl triflates () are less reactive toward nucleophiles than sulfonyl chlorides but are preferred in cross-coupling reactions due to their stability .
Biological Activity
[2-Fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is a sulfonyl chloride compound notable for its unique structural features, including a trifluoromethyl group and a fluorine atom. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : C8H6ClF4O2S
- Molecular Weight : 292.65 g/mol
- IUPAC Name : 2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl chloride
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic sites on target proteins. This interaction can lead to the inhibition or modulation of various biological pathways.
Antimicrobial Properties
Research has indicated that compounds with similar sulfonyl groups exhibit antimicrobial activities. The presence of the trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.
Anticancer Potential
Studies have shown that related sulfonamide compounds can inhibit cancer cell proliferation. The trifluoromethyl substitution may enhance the selectivity and potency of these compounds against specific cancer cell lines.
Case Studies and Research Findings
-
Anticancer Activity : A study investigating structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications in the sulfonamide structure can lead to enhanced anticancer properties.
Compound IC50 (µM) Cell Line Compound A 1.61 ± 1.92 HT29 Compound B 1.98 ± 1.22 A-431 - Enzyme Inhibition : Research has shown that sulfonamide derivatives can inhibit specific enzymes involved in cancer progression. The introduction of a trifluoromethyl group was found to improve binding affinity.
- Pharmacological Studies : In vitro studies have focused on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs), revealing potential for developing pharmacotherapies for nicotine addiction.
Applications in Drug Development
The unique properties of this compound make it a valuable building block in medicinal chemistry:
- Synthesis of Bioactive Compounds : It serves as an intermediate in synthesizing various biologically active molecules.
- Potential Therapeutic Agent : Its ability to modulate enzyme activity positions it as a candidate for drug development targeting diseases such as cancer and bacterial infections.
Q & A
Q. What are the optimal synthetic routes for [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride, and how can yield and purity be maximized?
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach starts with 2-fluoro-4-(trifluoromethyl)benzyl alcohol, which undergoes sulfonation using methanesulfonyl chloride under controlled conditions (e.g., -10°C to 0°C in anhydrous dichloromethane). Catalytic triethylamine is added to neutralize HCl byproducts. Yield optimization (up to 64%) requires strict exclusion of moisture and precise stoichiometric ratios (1:1.2 alcohol-to-sulfonyl chloride) . Post-synthesis purification via column chromatography (hexane/ethyl acetate) or recrystallization (diethyl ether) enhances purity (>95%).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and F NMR confirm substituent positions and purity. For example, the trifluoromethyl group appears as a quartet () at ~δ -63 ppm in F NMR, while the methanesulfonyl chloride proton resonates as a singlet near δ 4.5 ppm in H NMR .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS verifies molecular ion peaks (expected m/z: ~274.6 for ).
- Elemental Analysis : Confirms Cl and S content within ±0.3% deviation .
Q. How does the compound’s reactivity compare to other sulfonyl chlorides in nucleophilic substitution reactions?
The electron-withdrawing trifluoromethyl and fluoro groups enhance electrophilicity at the sulfonyl chloride moiety, accelerating reactions with amines, alcohols, or thiols. For example, reactions with primary amines proceed at room temperature in THF, achieving >80% conversion within 2 hours. In contrast, less electron-deficient sulfonyl chlorides require elevated temperatures or prolonged reaction times .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s regioselectivity in Suzuki-Miyaura couplings or SNAr reactions?
The fluorine at the 2-position directs electrophilic aromatic substitution (e.g., nitration) to the 5-position due to its ortho/para-directing nature, while the trifluoromethyl group sterically hinders meta positions. In Suzuki couplings, Pd-catalyzed cross-coupling favors the 4-trifluoromethylphenyl moiety due to its electron-deficient nature, which stabilizes the transition state . Computational studies (DFT) suggest a lower activation energy (~15 kJ/mol) for reactions at the 4-position compared to other sites .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often arise from variations in assay conditions or cellular models. For example:
- Enzyme Inhibition : IC values for kinase inhibitors derived from this scaffold vary by up to 10-fold depending on ATP concentration (1 mM vs. 100 µM) .
- Solubility Effects : Low aqueous solubility (<0.1 mg/mL) may understate activity in cell-based assays. Using co-solvents (e.g., DMSO ≤1%) or liposomal formulations improves bioavailability . Standardized protocols (e.g., fixed ATP levels, controlled solvent systems) and orthogonal assays (SPR, ITC) are recommended for validation .
Q. What strategies enable the use of this compound in target engagement studies for covalent inhibitors?
The sulfonyl chloride group reacts selectively with cysteine thiols in enzyme active sites. To map binding:
- Activity-Based Protein Profiling (ABPP) : Incubate the compound with cell lysates, followed by click chemistry tagging (e.g., alkyne-azide cycloaddition) and LC-MS/MS identification .
- Crystallography : Co-crystallize derivatives (e.g., sulfonamide analogs) with target proteins (e.g., carbonic anhydrase IX) to resolve binding modes at 1.8–2.2 Å resolution .
Q. Which advanced analytical methods are suitable for quantifying trace degradation products?
- HPLC-MS/MS : Using a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients detects hydrolyzed sulfonic acid derivatives (LOD: 0.1 ng/mL) .
- Thermogravimetric Analysis (TGA) : Identifies thermal decomposition products (onset ~200°C) under nitrogen .
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize hydrolysis.
- Characterization : Use orthogonal methods (NMR, HRMS, elemental analysis) to confirm purity.
- Biological Studies : Address solubility limitations via formulation and validate targets with covalent trapping assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
